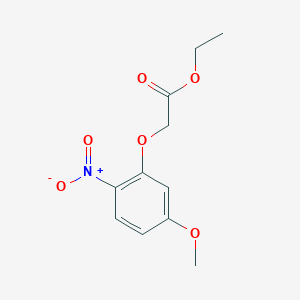![molecular formula C15H14BrN3O3 B14274102 (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 166269-10-9](/img/structure/B14274102.png)
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromopropoxy group and the other with a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene typically involves a multi-step process:
Bromination: The initial step involves the bromination of 1-bromo-3-chloropropane to obtain 3-bromopropyl bromide.
Etherification: The next step is the etherification of 4-hydroxyphenyl with 3-bromopropyl bromide to form 4-(3-bromopropoxy)phenyl.
Diazotization: The final step involves the diazotization of 4-nitroaniline followed by coupling with 4-(3-bromopropoxy)phenyl to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to 4-amino-2-(4-nitrophenyl)diazene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitro group can be reduced to form reactive nitrogen species, which can induce oxidative stress and damage cellular structures. The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Propiedades
Número CAS |
166269-10-9 |
|---|---|
Fórmula molecular |
C15H14BrN3O3 |
Peso molecular |
364.19 g/mol |
Nombre IUPAC |
[4-(3-bromopropoxy)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H14BrN3O3/c16-10-1-11-22-15-8-4-13(5-9-15)18-17-12-2-6-14(7-3-12)19(20)21/h2-9H,1,10-11H2 |
Clave InChI |
QMSRLOYYASDYBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


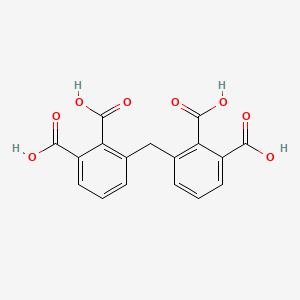

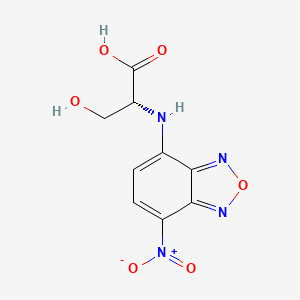
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

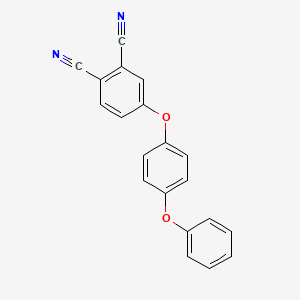

![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
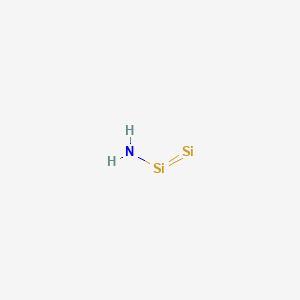

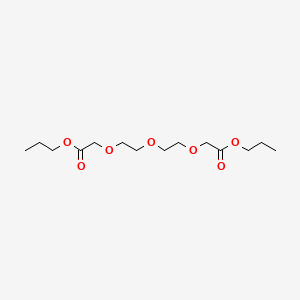
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
